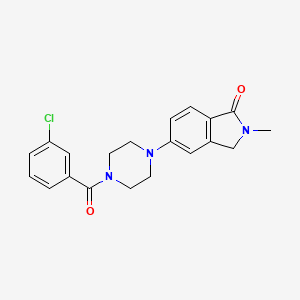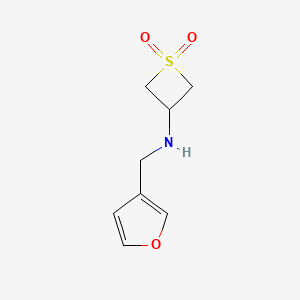
3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane dioxides Thietane dioxides are four-membered ring structures containing sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide typically involves the reaction of furan derivatives with thietane dioxide precursors. One common method includes the nucleophilic substitution reaction where a furan-3-ylmethylamine reacts with thietane 1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized by controlling the temperature, pressure, and reaction time. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, disrupting their normal function. Pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.
相似化合物的比较
Similar Compounds
- 3-((Furan-2-ylmethyl)amino)thietane 1,1-dioxide
- 3-Cyanothiete 1,1-dioxide
- Thietane 1,1-dioxide derivatives
Uniqueness
3-((Furan-3-ylmethyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
N-(furan-3-ylmethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H11NO3S/c10-13(11)5-8(6-13)9-3-7-1-2-12-4-7/h1-2,4,8-9H,3,5-6H2 |
InChI 键 |
PJSBDFJRPMWGST-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)NCC2=COC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


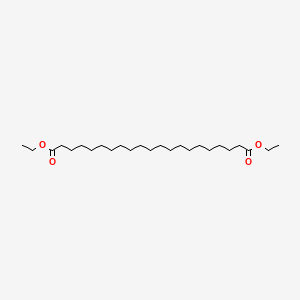
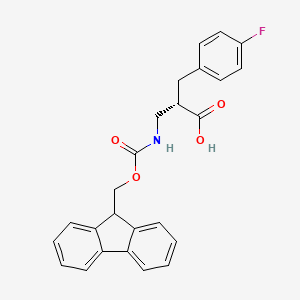
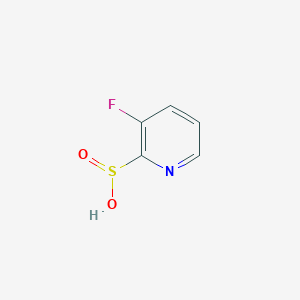
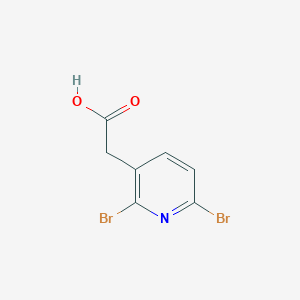
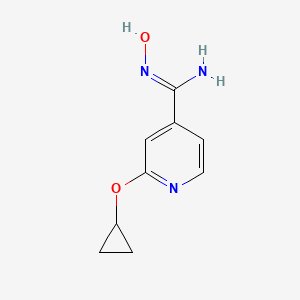
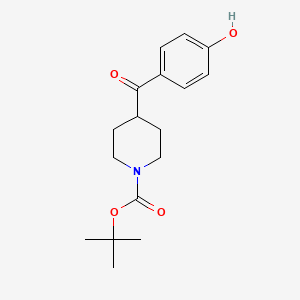
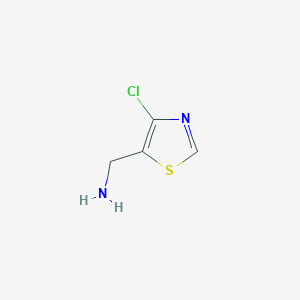
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
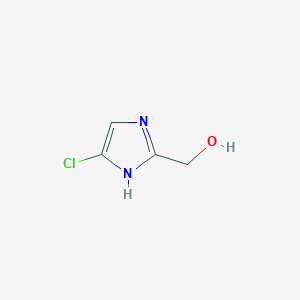
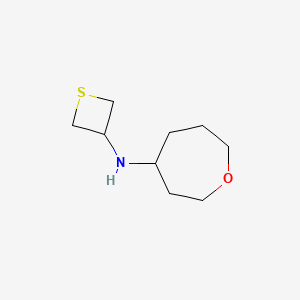
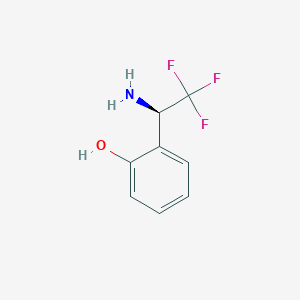
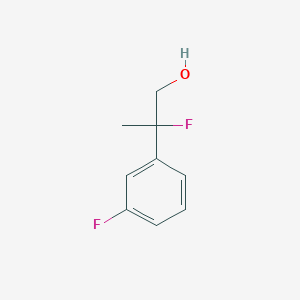
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
